molecular formula C4H10N2S B1626728 Tetrahydrothiophene-1,1-diylidenediamine CAS No. 53245-06-0

Tetrahydrothiophene-1,1-diylidenediamine

Cat. No.: B1626728
CAS No.: 53245-06-0
M. Wt: 118.2 g/mol
InChI Key: PTUHOPHIOKTEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrothiophene-1,1-diylidenediamine is a chemical compound with the molecular formula C4H8N2S It is known for its unique structure, which includes a thiolane ring with two imine groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrothiophene-1,1-diylidenediamine typically involves the reaction of thiolane with appropriate nitrogen-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrothiophene-1,1-diylidenediamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The imine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Tetrahydrothiophene-1,1-diylidenediamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tetrahydrothiophene-1,1-diylidenediamine involves its interaction with molecular targets through its imine and thiolane groups. These interactions can modulate various biochemical pathways, leading to specific effects depending on the context of its use. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Tetrahydrothiophene-1,1-diylidenediamine can be compared with other similar compounds, such as:

    Thiolane: Lacks the imine groups, making it less reactive in certain chemical reactions.

    1lambda~6~-Thiolane-1,1-diamine: Contains amine groups instead of imine groups, leading to different reactivity and applications.

    1lambda~6~-Thiolane-1,1-dioxide: An oxidized form with different chemical properties and uses.

Properties

CAS No.

53245-06-0

Molecular Formula

C4H10N2S

Molecular Weight

118.2 g/mol

IUPAC Name

1,1-diiminothiolane

InChI

InChI=1S/C4H10N2S/c5-7(6)3-1-2-4-7/h5-6H,1-4H2

InChI Key

PTUHOPHIOKTEGM-UHFFFAOYSA-N

SMILES

C1CCS(=N)(=N)C1

Canonical SMILES

C1CCS(=N)(=N)C1

Origin of Product

United States

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